2-Bromo-3-ethoxybenzaldehyde

Übersicht

Beschreibung

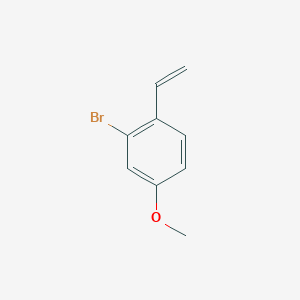

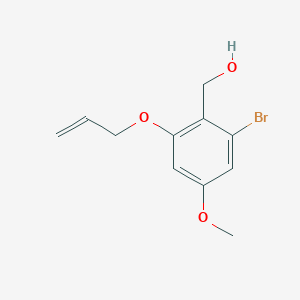

2-Bromo-3-ethoxybenzaldehyde, also known as BEB, is a synthetic compound that belongs to the class of aldehydes. It has a molecular weight of 229.07 .

Molecular Structure Analysis

The IUPAC name for 2-Bromo-3-ethoxybenzaldehyde is the same, and its InChI code is1S/C9H9BrO2/c1-2-12-8-5-3-4-7 (6-11)9 (8)10/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Bromo-3-ethoxybenzaldehyde is a solid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Electrochemical Bromofunctionalization of Alkenes

2-Bromo-3-ethoxybenzaldehyde could potentially be used in the electrochemical bromofunctionalization of alkenes . This process involves the bromination of organic molecules, which has been extensively studied due to the demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

Synthesis of Bromohydrins

Bromohydrins are very useful building blocks in chemistry . They have been prepared by reacting alkenes in bromine/water or using N-bromo succinimide (NBS)/dimethyl sulfoxide (DMSO) systems . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in the synthesis of these compounds.

Electrochemical Bromoalkoxylation of Alkenes

The electrochemical bromoalkoxylation of alkenes was described by Nikishin and co-workers . In this process, 2-Bromo-3-ethoxybenzaldehyde could potentially be used as a reagent.

Dibromination of Alkenes

The electrochemical dibromination of alkenes has been reported by Yuan et al . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in this process.

Aromatic Bromination

Aromatic and benzylic electrochemical bromination reactions were performed with similar biphasic systems . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in these reactions.

Synthesis of Halogenated Carboxylic Acids

Halogenated carboxylic acids are important compounds in chemical synthesis and indispensable research tools in biochemical studies . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in the synthesis of these acids.

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOOGQYEYQDAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-ethoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)